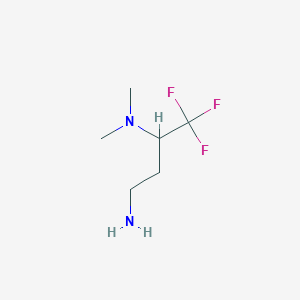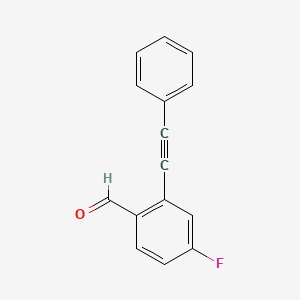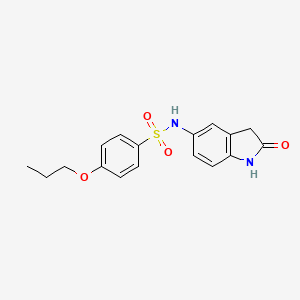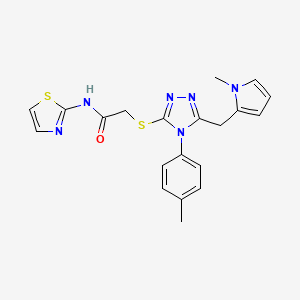
(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine” is a chemical compound with the CAS Number: 1157130-39-6. It has a molecular weight of 170.18 and its IUPAC name is 4,4,4-trifluoro-N~3~,N~3~-dimethyl-1,3-butanediamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13F3N2/c1-11(2)5(3-4-10)6(7,8)9/h5H,3-4,10H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Stereochemical Influences upon Anti-histaminic Activity : A study by Casy and Parulkar (1969) in the Canadian Journal of Chemistry investigated the anti-histaminic properties of certain isomers, including those related to 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. The research focused on understanding the structural influences upon activity in these compounds (Casy & Parulkar, 1969).
Protein-Protein Interaction Studies : In 2008, Loving and Imperiali published in the Journal of the American Chemical Society about a new unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), a derivative of 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. This compound was used for studying protein-protein interactions, demonstrating its utility in biochemical research (Loving & Imperiali, 2008).
Investigation in Central Nervous System : Braun et al. (1977) in the Journal of Medicinal Chemistry synthesized several iodine-131 labeled centrally acting drugs, including derivatives of 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. The study examined the body distribution of these compounds in rats, suggesting their potential application in neurology and brain imaging (Braun et al., 1977).
Thermodynamic and Photochemical Properties : Roque et al. (2003) in the Journal of the American Chemical Society studied the thermodynamic, kinetic, and photochemical properties of the 4'-dimethylaminoflavylium compound, which is closely related to 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. This research provided insights into the behavior of these compounds under different conditions, relevant for chemical and photochemical applications (Roque et al., 2003).
Chemical Synthesis and Analysis : In 1976, Chang, Creaser, and Bentley described the use of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a compound related to 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine, in protein sequence analysis. This work, published in The Biochemical Journal, highlights the application of such compounds in biochemistry and molecular biology (Chang, Creaser, & Bentley, 1976).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-N,3-N-dimethylbutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-11(2)5(3-4-10)6(7,8)9/h5H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVYCMJGUOEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)
![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)

![2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2744860.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)

![6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744866.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2744870.png)
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2744871.png)
![6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2744872.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2744874.png)
